An In-depth Technical Guide to (6-Bromo-3-chloroquinolin-4-YL)methanol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to (6-Bromo-3-chloroquinolin-4-YL)methanol: Synthesis, Properties, and Therapeutic Potential
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The strategic functionalization of the quinoline ring system with various substituents, such as halogens, allows for the fine-tuning of its physicochemical properties and biological efficacy. The presence of halogens can significantly influence a compound's lipophilicity, electronic distribution, and binding affinity to biological targets. This guide provides a comprehensive technical overview of a specific, highly functionalized quinoline derivative, (6-Bromo-3-chloroquinolin-4-YL)methanol. Due to the limited availability of direct experimental data for this compound in public literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust resource for researchers, scientists, and drug development professionals. We will delve into its chemical structure, propose a viable synthetic pathway with detailed protocols, predict its physicochemical properties, and explore its potential applications in drug discovery, particularly in the context of kinase inhibition.
Chemical Identity and Structure
(6-Bromo-3-chloroquinolin-4-YL)methanol is a polysubstituted quinoline characterized by a bromine atom at the 6-position, a chlorine atom at the 3-position, and a hydroxymethyl group at the 4-position. This unique arrangement of substituents is expected to impart distinct chemical reactivity and biological activity.
Caption: Chemical structure of (6-Bromo-3-chloroquinolin-4-YL)methanol.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Reference |
| Molecular Formula | C10H7BrClNO | - |
| Molecular Weight | 272.53 g/mol | - |
| XlogP | ~3.0-3.5 | [2] |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 1 | - |
These predicted values suggest that the compound has moderate lipophilicity and is within the range of typical small molecule drugs.
Proposed Synthetic Pathway
A plausible and efficient synthesis of (6-Bromo-3-chloroquinolin-4-YL)methanol can be envisioned as a three-step process starting from the commercially available 4-bromoaniline. This proposed pathway leverages well-established and reliable organic transformations.
Caption: Proposed synthetic workflow for (6-Bromo-3-chloroquinolin-4-YL)methanol.
Step 1: Synthesis of 6-Bromo-4-chloroquinoline
This initial step involves the construction of the core quinoline ring system followed by chlorination.
Part A: Cyclization to 6-Bromoquinolin-4-ol
This can be achieved via a reaction of 4-bromoaniline with a malonic acid derivative followed by thermal cyclization.[3][4][5]
Experimental Protocol:
-
A mixture of 4-bromoaniline and diethyl malonate is heated, often in the presence of a high-boiling point solvent like diphenyl ether, to facilitate the condensation and subsequent cyclization.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of starting materials.
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Upon completion, the reaction mixture is cooled, and the product, 6-bromoquinolin-4-ol, is precipitated by the addition of a non-polar solvent like hexane.
-
The solid product is collected by filtration, washed, and dried.
Part B: Chlorination to 6-Bromo-4-chloroquinoline
The hydroxyl group at the 4-position is then converted to a chloro group using a standard chlorinating agent.[3][5]
Experimental Protocol:
-
To 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl₃) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The mixture is heated to reflux (around 110 °C) for several hours.
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After completion, excess POCl₃ is removed under reduced pressure.
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The residue is carefully poured onto crushed ice with vigorous stirring.
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The pH is adjusted to 5-6 with a saturated sodium bicarbonate solution.
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The product, 6-bromo-4-chloroquinoline, is extracted with an organic solvent like dichloromethane.
-
The combined organic layers are washed, dried, and concentrated to yield the product.
Step 2: Vilsmeier-Haack Formylation
This reaction introduces a formyl (-CHO) group at the 3-position of the quinoline ring. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[6][7] However, the quinoline ring is electron-deficient, and the presence of two electron-withdrawing halogens makes this reaction challenging.[3] Forcing conditions such as higher temperatures and longer reaction times may be necessary.
Experimental Protocol:
-
The Vilsmeier reagent is prepared in situ by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at low temperature (0-5 °C).
-
6-Bromo-4-chloroquinoline is then added to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is heated to an elevated temperature (e.g., 90 °C) for an extended period.
-
The reaction is quenched by pouring it onto crushed ice.
-
The mixture is then neutralized with a base, such as sodium hydroxide or sodium bicarbonate, to induce precipitation of the product.
-
The solid 6-Bromo-3-chloroquinoline-4-carbaldehyde is collected by filtration, washed with water, and dried.
Step 3: Reduction to (6-Bromo-3-chloroquinolin-4-YL)methanol
The final step is the reduction of the aldehyde group to a primary alcohol. This is a standard transformation that can be achieved with a variety of reducing agents.
Experimental Protocol:
-
6-Bromo-3-chloroquinoline-4-carbaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a low temperature (0 °C).
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water or a dilute acid.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield (6-Bromo-3-chloroquinolin-4-YL)methanol. Purification can be achieved by column chromatography or recrystallization.
Potential Biological Applications and Mechanism of Action
While specific biological data for (6-Bromo-3-chloroquinolin-4-YL)methanol is not available, the extensive research on quinoline derivatives provides a strong basis for predicting its therapeutic potential. Halogenated quinolines are well-established as scaffolds for a variety of therapeutic agents, most notably as kinase inhibitors in oncology.[1]
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for drug development. The quinoline core can serve as a scaffold that mimics the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity. The substituents on the quinoline ring play a crucial role in determining the binding affinity and selectivity for specific kinases.
It is plausible that (6-Bromo-3-chloroquinolin-4-YL)methanol could serve as a key intermediate in the synthesis of more complex molecules designed to target specific kinases. The hydroxyl group provides a handle for further functionalization, allowing for the attachment of various side chains that can interact with specific residues in the kinase active site, potentially leading to highly potent and selective inhibitors.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for (6-Bromo-3-chloroquinolin-4-YL)methanol, a precautionary approach based on the known hazards of its precursors and related compounds is essential. The precursor, 6-Bromo-4-chloroquinoline, is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[8]
General Precautions:
-
Handling: Should be handled only by trained personnel in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
(6-Bromo-3-chloroquinolin-4-YL)methanol represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and development. While direct experimental data remains scarce, this in-depth technical guide provides a solid foundation for its synthesis, predicted physicochemical properties, and potential biological applications based on established chemical principles and the rich history of quinoline chemistry. The proposed synthetic pathway offers a clear and viable route for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological screening to unlock its full therapeutic potential, particularly in the realm of kinase inhibition for cancer therapy.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet: (7-Bromo-2-chloroquinolin-3-yl)methanol.
- Benchchem. (n.d.).
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- MDPI. (2022, August 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Organic Syntheses. (n.d.).
- Khramchikhin, A. V., et al. (2022, May 25). Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. PMC.
- A modified Niementowski reaction for the synthesis of 4-hydroxyquinoline and its rel
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
-
PubChem. (n.d.). 6-Bromo-3-chloroisoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
-
Wikipedia. (n.d.). Quinine total synthesis. Retrieved from [Link]
- Smolecule. (2023, August 15). Buy Quinoline-4-carbaldehyde | 4363-93-3.
- Scirp.org. (n.d.).
- Sigma-Aldrich. (n.d.). (6-Bromo-3-chloro-pyridin-2-yl)-methanol.
- Benchchem. (n.d.). Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs.
- Benchchem. (n.d.). Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals.
- European Patent Office. (2010, June 16). DIASTEREOSELECTIVE SYNTHESIS PROCESS WITH 6-BROMO-4-(3-CHLOROPHENYL)
- PubChemLite. (n.d.). (6-bromo-4-chloroquinolin-2-yl)methanol.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- Guidechem. (2020, October 17). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ.
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- Frontiers. (2024, March 17).
- PubMed. (2021, October 18). Metal-Free Chemoselective Oxidation of 4-Methylquinolines into Quinoline-4-Carbaldehydes.
- MDPI. (2022, March 9). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
- ACS Publications. (2010, April 16).
- Sigma-Aldrich. (n.d.). 6-Bromo-3-hydroxy-quinoline-4-carboxylic acid.
- Benchchem. (n.d.).
- Chemsrc. (2025, September 10). 6-Bromo-4-(chloromethyl)quinoline | CAS#:2089300-03-6.
- BLD Pharm. (n.d.). 6-Bromo-3-(chloromethyl)quinoline.
- DC Chemicals. (n.d.). tert-butyl (1-(6-bromo-3-chloroquinolin-4-yl)piperidin-4-yl)
- PubChemLite. (n.d.). 6-bromo-3-chloroisoquinoline.
- PubChemLite. (n.d.). 6-bromo-2-chloroquinoline-3-methanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 6-bromo-2-chloroquinoline-3-methanol (C10H7BrClNO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530 - PubChem [pubchem.ncbi.nlm.nih.gov]
